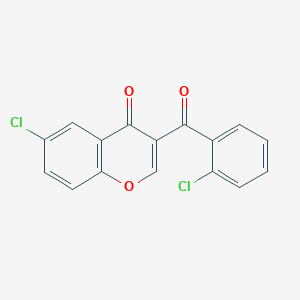

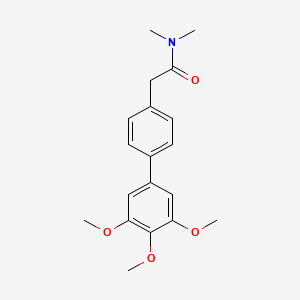

6-chloro-3-(2-chlorobenzoyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives, including compounds closely related to 6-chloro-3-(2-chlorobenzoyl)-4H-chromen-4-one, involves various chemical reactions that highlight the versatility of these compounds. For instance, the efficient and direct synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones has been developed through a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions (Zhou et al., 2013). This process exemplifies the complex reactions used to synthesize chromen-4-one derivatives.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a similar compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined, showcasing the typical monoclinic crystal system of these compounds and the presence of p-p stacking of aromatic residues (Manolov et al., 2012). These structural analyses are crucial for understanding the chemical behavior and potential applications of chromen-4-ones.

Chemical Reactions and Properties

Chromen-4-one derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and more. A study on the synthesis and characterization of a coumarin derivative similar to our compound of interest showed detailed insights into its reactivity and interaction with different chemical agents (Channabasappa et al., 2018). Understanding these reactions is key to exploring the functionalization and application of chromen-4-one derivatives in various domains.

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, including 6-chloro-3-(2-chlorobenzoyl)-4H-chromen-4-one, are characterized by their crystalline structure, melting points, solubility, and more. The detailed characterization of these compounds, including their monoclinic crystal system and specific unit cell dimensions, provides insight into their stability and solubility, which are important for their practical applications (Barili et al., 2001).

Chemical Properties Analysis

The chemical properties of chromen-4-ones are defined by their reactivity, including electrophilic and nucleophilic sites, which are essential for their involvement in chemical syntheses. For example, the base-promoted reaction of 4-chloro-3-vinyl coumarins showcases the chemoselectivity and synthetic utility of these compounds, highlighting their potential for creating novel structures with diverse biological and chemical functionalities (Farajpour & Alizadeh, 2022).

Propriétés

IUPAC Name |

6-chloro-3-(2-chlorobenzoyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2O3/c17-9-5-6-14-11(7-9)16(20)12(8-21-14)15(19)10-3-1-2-4-13(10)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAKKVCQBWROQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethylphenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5643047.png)

![N-(2-{[(1R*,2S*,3R*,4S*)-3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide hydrochloride](/img/structure/B5643061.png)

![N-ethyl-1,3-dimethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5643062.png)

![N-[4-(4-chlorophenoxy)phenyl]nicotinamide](/img/structure/B5643104.png)

![(2-methoxy-5-methylphenyl)[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5643109.png)

![benzyl 4-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B5643116.png)

![(3R*,4S*)-4-cyclopropyl-1-{4-[(2-fluorobenzyl)oxy]benzoyl}pyrrolidin-3-amine](/img/structure/B5643122.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5643133.png)

![3,5-dimethyl-7-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5643151.png)

![{(3R*,4R*)-1-(1H-indol-3-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5643161.png)